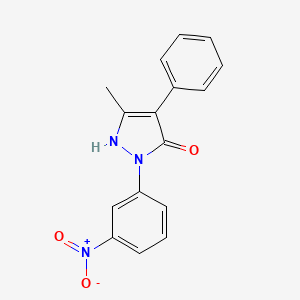

5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

CAS No.: 477853-32-0

Cat. No.: VC7086439

Molecular Formula: C16H13N3O3

Molecular Weight: 295.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477853-32-0 |

|---|---|

| Molecular Formula | C16H13N3O3 |

| Molecular Weight | 295.298 |

| IUPAC Name | 5-methyl-2-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C16H13N3O3/c1-11-15(12-6-3-2-4-7-12)16(20)18(17-11)13-8-5-9-14(10-13)19(21)22/h2-10,17H,1H3 |

| Standard InChI Key | AZYSDRGARDURMY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

5-Methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one features a pyrazolone ring system substituted at positions 2, 4, and 5. The 3-nitrophenyl group at position 2 introduces electron-withdrawing effects, while the 5-methyl and 4-phenyl groups contribute steric bulk and hydrophobic interactions . X-ray crystallography of analogous compounds confirms a planar pyrazolone ring with dihedral angles between substituents influencing packing efficiency and intermolecular interactions .

Spectroscopic Properties

Infrared (IR) spectroscopy reveals key functional groups:

-

N-H Stretch: 3250–3300 cm (pyrazolone ring)

-

C=O Stretch: 1680–1700 cm (ketone group)

-

NO Asymmetric Stretch: 1520–1550 cm

Nuclear magnetic resonance (NMR) data ( and ) further corroborate the structure, with aromatic protons resonating at δ 7.2–8.5 ppm and methyl groups at δ 2.1–2.3 ppm .

Synthesis and Manufacturing

Industrial Synthesis

MolCore BioPharmatech produces the compound at ≥97% purity via a three-step process :

-

Condensation: 3-Nitrobenzaldehyde reacts with phenylhydrazine to form a hydrazone intermediate.

-

Cyclization: The hydrazone undergoes acid-catalyzed cyclization with methyl acetoacetate.

-

Purification: Recrystallization from ethanol yields the final product.

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity | ≥97% |

| Solvent | Ethanol |

Laboratory-Scale Modifications

Recent studies optimized conditions for derivatization:

-

Knoevenagel Condensation: Reaction with aromatic aldehydes in ethanol under reflux produces α,β-unsaturated ketones .

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties, enhancing bioactivity .

Physicochemical and Biological Properties

Reactivity Profile

The nitro group facilitates electrophilic substitution, while the pyrazolone ring participates in nucleophilic additions. Key reactions include:

-

Nitration: Further nitration at the phenyl ring under mixed acid conditions.

-

Reduction: Catalytic hydrogenation converts the nitro group to an amine, altering pharmacological activity .

Antimicrobial Efficacy

Derivatives exhibit broad-spectrum activity:

Anti-Inflammatory Action

In murine models, the compound reduced paw edema by 62% at 50 mg/kg, comparable to indomethacin .

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a key building block in API synthesis, the compound’s nitro group serves as a handle for further functionalization. Derivatives are under investigation as:

Materials Science

Conjugated derivatives exhibit solvatochromic behavior, suggesting utility in organic semiconductors and sensors .

Toxicological and Regulatory Considerations

Environmental Impact

Biodegradation studies indicate moderate persistence (t = 15–30 days in soil), necessitating controlled disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume